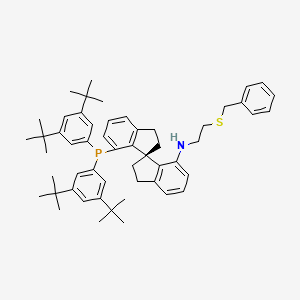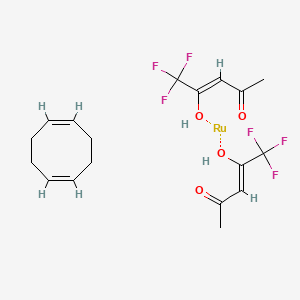
(1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is a coordination complex that combines the unique properties of its constituent ligands
作用机制
Target of Action
Ruthenium complexes are known to interact with various biological targets, including dna and proteins . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.
Mode of Action
One source suggests that ruthenium complexes can form a complex with a drug molecule, which then binds to a target molecule. The complex then releases the drug molecule, which binds to the target molecule and exerts its effects.
Biochemical Pathways
Ruthenium complexes are known to interfere with various biochemical processes, including dna replication and protein function .
Action Environment
The action, efficacy, and stability of MFCD30187946 can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . For instance, the compound is described as a red-brown low melting solid, and its physical characteristics include a boiling point of 120-160/1 mm .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one typically involves the coordination of ruthenium with (1Z,5Z)-cycloocta-1,5-diene and (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one. One common method involves the reaction of ruthenium trichloride with (1Z,5Z)-cycloocta-1,5-diene in the presence of a reducing agent such as zinc dust. The resulting complex is then treated with (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反应分析
Types of Reactions
The compound (1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can facilitate further chemical transformations.
Reduction: The compound can participate in reduction reactions, often involving the reduction of organic substrates.
Substitution: Ligand exchange reactions can occur, where one or more ligands in the coordination complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce reduced organic substrates.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cycloaddition reactions. Its unique coordination environment allows for selective and efficient catalysis.
Biology
In biological research, the compound has been studied for its potential as an anticancer agent. The ruthenium center can interact with biological molecules, leading to cytotoxic effects on cancer cells.
Medicine
The compound’s potential as an anticancer agent extends to medicinal chemistry, where it is being explored for the development of new chemotherapeutic drugs. Its ability to selectively target cancer cells while minimizing damage to healthy cells is of particular interest.
Industry
In industry, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties enable the efficient production of complex organic molecules.
相似化合物的比较
Similar Compounds
- (1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of ligands, which provide a distinct coordination environment for the ruthenium center. This unique environment enhances its catalytic properties and potential biological activity compared to other similar compounds.
属性
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C5H5F3O2.Ru/c1-2-4-6-8-7-5-3-1;2*1-3(9)2-4(10)5(6,7)8;/h1-2,7-8H,3-6H2;2*2,10H,1H3;/b2-1-,8-7-;2*4-2-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQQYGIHTTYFDV-AXUKAOTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.C1CC=CCCC=C1.[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.C1/C=C\CC/C=C\C1.[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F6O4Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
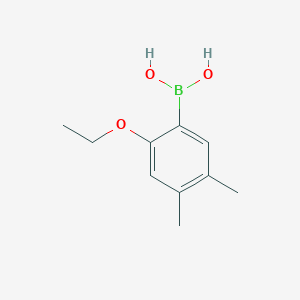
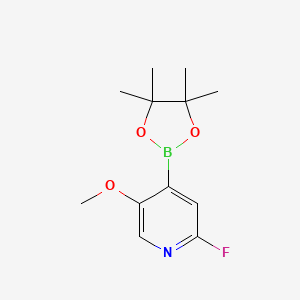
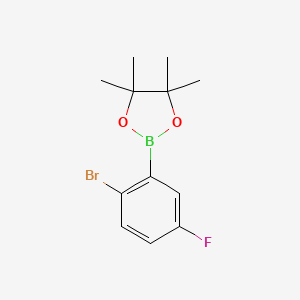

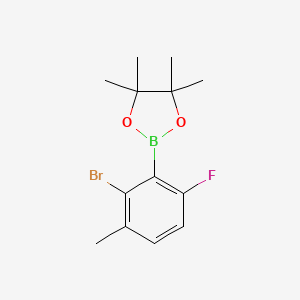
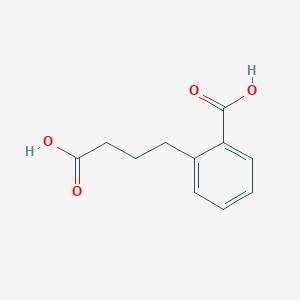
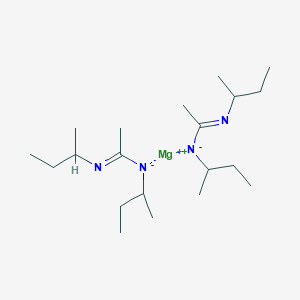
![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308286.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308291.png)
![(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium](/img/structure/B6308299.png)
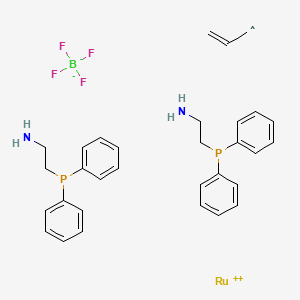
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)

